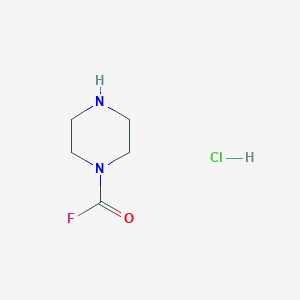

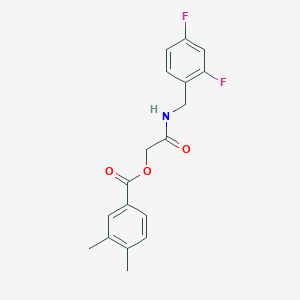

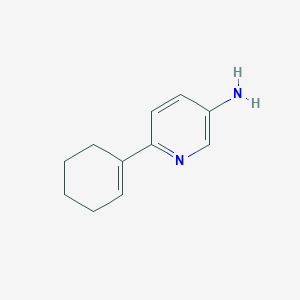

![molecular formula C14H19N3O B2712699 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide CAS No. 868978-15-8](/img/structure/B2712699.png)

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[1,2-a]pyridines are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . They have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines consists of a five-membered imidazole ring fused to a six-membered pyridine ring . The exact structure of “N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide” would depend on the specific arrangement and bonding of the atoms.Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines would depend on the specific compound and the conditions under which the reactions are carried out. Generally, these compounds can undergo various reactions due to the presence of multiple reactive sites .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines would depend on the specific compound. Generally, these compounds are characterized by their stability, reactivity, and solubility in various solvents .Aplicaciones Científicas De Investigación

Ionic Liquid Promoted Synthesis

A study by Shaabani, Soleimani, and Maleki (2006) discussed the synthesis of 3-Aminoimidazo[1,2-a]pyridines using ionic liquids, highlighting the efficiency of this method in yielding good to excellent results (Shaabani, Soleimani, & Maleki, 2006). This process simplifies the reaction workup and allows for the reuse of ionic liquids.

Catalytic Activity in Palladium Complexes

Hahn et al. (2005) researched the synthesis and catalytic activity of pincer-type bis(benzimidazolin-2-ylidene) palladium complexes, emphasizing the potential of these complexes in catalytic applications (Hahn et al., 2005).

Lyotropic Liquid Crystal Fabrication

Ma et al. (2010) explored the aggregation behaviors of certain compounds in ionic liquids, leading to the formation of hexagonal liquid crystalline phases, which are significant in material science (Ma et al., 2010).

Synthesis of Imidazo[1,2-a]pyridines

Mohan, Rao, and Adimurthy (2013) reported on the aqueous synthesis of methylimidazo[1,2-a]pyridines, demonstrating a catalyst-free method which is valuable in green chemistry (Mohan, Rao, & Adimurthy, 2013).

Antiviral Properties of Pyrazolopyrimidines

Munier-Lehmann et al. (2015) described the design and synthesis of pyrazolopyrimidines with notable antiviral properties, showcasing their potential in pharmaceutical applications (Munier-Lehmann et al., 2015).

Antibacterial and Insecticidal Potential

Deohate and Palaspagar (2020) synthesized and evaluated certain compounds for their antibacterial and insecticidal activities, highlighting their potential in agrochemical and pharmaceutical industries (Deohate & Palaspagar, 2020).

Cellulose Hydrolysis in Ionic Liquids

Dee and Bell (2011) investigated the hydrolysis of cellulose in ionic liquids, an important process in biofuel production and material science (Dee & Bell, 2011).

Mecanismo De Acción

Target of Action

The primary targets of the compound N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide are currently unknown. This compound belongs to the class of imidazo[1,2-a]pyridines

Mode of Action

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to interact with their targets through various mechanisms, including transition metal catalysis, metal-free oxidation, and photocatalysis .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in a variety of biochemical pathways due to their broad range of biological activity .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-3-5-13(18)15-8-7-12-10-17-9-4-6-11(2)14(17)16-12/h4,6,9-10H,3,5,7-8H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWXPLKMRKGHKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCC1=CN2C=CC=C(C2=N1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

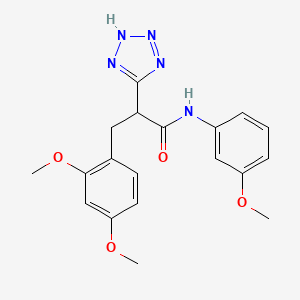

![N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2712616.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/no-structure.png)

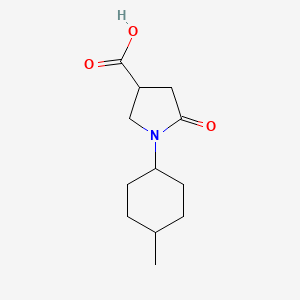

![N-[2-(Oxan-2-yl)ethyl]-2-(prop-2-ynylamino)acetamide](/img/structure/B2712622.png)

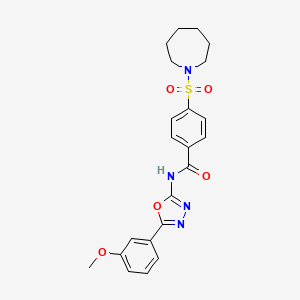

![N-(2-methoxy-5-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2712632.png)

![N-[(2-methylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2712635.png)